Established Role as the Key Intermediate in Gadoxetate Disodium API Manufacture with Total Process Yield of 89%
N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester is explicitly claimed and exemplified as the starting material in the patented industrial process (CN103896788B) for preparing S-1-(4-ethoxybenzyl)-3-azapentane-1,5-diamine trihydrochloride, the key chiral intermediate for the FDA-approved MRI contrast agent gadoxetate disodium (Eovist/Primovist) [1]. In comparative prior art routes using N-benzyloxycarbonyl (Cbz)-protected tyrosine methyl ester as the starting material, the total reaction yield was reported as only 53–55% [1]. In contrast, the patented process utilizing this specific Boc-O-ethyl-L-tyrosine methyl ester achieves a total reaction yield of 89% with a final product HPLC purity exceeding 99% [1]. This represents a greater than 1.6-fold improvement in overall yield compared to the Cbz-protected comparator route, directly attributable to the orthogonal Boc/O-ethyl/methyl ester protection strategy that avoids harsh deprotection conditions and minimizes side reactions [1].
| Evidence Dimension | Total synthetic yield for gadoxetate disodium key intermediate (S-1-(4-ethoxybenzyl)-3-azapentane-1,5-diamine trihydrochloride) |
|---|---|
| Target Compound Data | Total reaction yield 89%; HPLC purity >99% |
| Comparator Or Baseline | Prior art route using N-benzyloxycarbonyl (Cbz)-L-tyrosine methyl ester as starting material: total yield 53–55% |
| Quantified Difference | 34–36 percentage point yield advantage (1.6- to 1.7-fold improvement over Cbz-protected route) |
| Conditions | Industrial-scale process; O-ethylation with bromoethane/K₂CO₃/KI in DMF at 30 °C for 5 h, followed by NaBH₄ reduction, methanesulfonyl chloride esterification, ethylenediamine coupling, and HCl/methanol deprotection |
Why This Matters
For procurement in a regulated pharmaceutical supply chain, the compound's validated role in the highest-yielding published route to a commercial API intermediate provides a regulatory and efficiency foundation that unqualified generic alternatives cannot offer.
- [1] CN103896788B Patent. A kind of preparation method of S-1-(4-ethoxy benzyl)-3-aza-pentane-1,5-diamines tri hydrochloride. Example 1 describes preparation of O-Ethyl-N-tert-butoxycarbonyl-L-tyrosine methyl ester from 30 kg Boc-Tyr-OMe, achieving total route yield 89% and HPLC purity >99%. Comparative prior art routes using Cbz-protected tyrosine methyl ester gave only 53–55% total yield. 2013. View Source
